3-Fluoro-L-tyrosine hydrochloride

Description

Contextualization as a Tyrosine Analog and Unnatural Amino Acid

3-Fluoro-L-tyrosine is classified as a tyrosine analog and an unnatural amino acid. Structurally, it is a derivative of L-tyrosine, one of the canonical amino acids, but with a fluorine atom attached to the 3rd position of the phenyl ring. drugbank.comnih.gov This seemingly minor modification is significant; while it mimics the natural amino acid L-tyrosine, the fluorine atom endows it with unique biochemical properties. chemimpex.com

As an unnatural amino acid, 3-Fluoro-L-tyrosine is not one of the 20 amino acids that are naturally encoded by the genetic code of most organisms. tcichemicals.com However, it can be incorporated into proteins in place of tyrosine during protein synthesis. medchemexpress.com This substitution allows researchers to introduce a specific probe into a protein's structure, enabling detailed studies of protein function and dynamics. nih.gov

Table 1: Properties of 3-Fluoro-L-tyrosine

| Property | Value |

| Synonym | H-Tyr(3-F)-OH |

| CAS Number | 7423-96-3 |

| Molecular Formula | C9H10FNO3 |

| Molecular Weight | 199.18 g/mol |

| Appearance | White to light gray or light yellow powder/crystal |

Data sourced from multiple references. tcichemicals.comnih.gov

Significance in Biochemical and Biomedical Research Methodologies

The true value of 3-Fluoro-L-tyrosine lies in its application as a research tool. Its ability to substitute for tyrosine provides a powerful method for investigating biological systems. For instance, it is used to study the mechanisms of enzymes that interact with tyrosine. chemimpex.commedchemexpress.com One such enzyme is tyrosine aminotransferase (TAT), where 3-Fluoro-L-tyrosine acts as a substrate and can disrupt the normal association between the enzyme and its natural substrate, L-tyrosine. medchemexpress.com

In biomedical research, the fluorinated analog helps in elucidating complex biological processes. chemimpex.com The fluorine atom serves as a sensitive probe in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to determine the structure and dynamics of proteins. By incorporating 3-Fluoro-L-tyrosine, scientists can gain insights into protein folding, stability, and interactions with other molecules. nih.gov

Overview of Key Academic Research Domains for 3-Fluoro-L-tyrosine

The unique characteristics of 3-Fluoro-L-tyrosine have led to its use in a diverse range of research areas.

Table 2: Research Applications of 3-Fluoro-L-tyrosine

| Research Domain | Key Findings and Applications |

| Neuroscience | Used to study neurotransmitter pathways, particularly the role of dopamine (B1211576) in neurological disorders like Parkinson's disease. chemimpex.com The compound serves as a tool to understand neurotransmitter synthesis and metabolism. chemimpex.com |

| Drug Development | Serves as a building block in the synthesis of novel therapeutic agents. chemimpex.com Its structure can be modified to create drugs with improved efficacy and selectivity. chemimpex.com |

| Protein Engineering | Incorporated into proteins to enhance their stability and function. chemimpex.com The fluorine atom provides a means to modify and study protein properties. chemimpex.com |

| Radiopharmaceuticals | Used in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. chemimpex.com The radiolabeled form, such as l-3-¹⁸F-α-methyl tyrosine (¹⁸F-FAMT), is used for tumor imaging due to its selective uptake by cancer cells. researchgate.netmdpi.com |

| Enzyme Mechanism Studies | Employed to investigate the activity and interactions of enzymes like tyrosine aminotransferase and carbon-carbon lyases. medchemexpress.com Helps in understanding how fluorination affects reaction rates and equilibria. medchemexpress.com |

In neuroscience, it aids in the study of catecholamine synthesis, which is crucial for understanding the function of neurotransmitters like dopamine and norepinephrine. nih.gov In the field of oncology, a derivative of 3-Fluoro-L-tyrosine, ¹⁸F-FAMT, has been developed as a PET tracer for tumor imaging. researchgate.net This tracer shows high specificity for malignant tumors because it is selectively transported by the L-type amino acid transporter 1 (LAT1), which is highly expressed in cancer cells. mdpi.com This allows for the differentiation of malignant tumors from benign lesions. researchgate.net

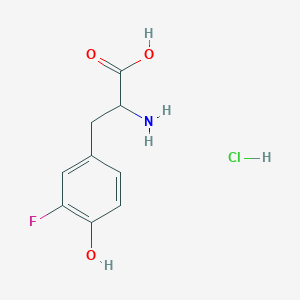

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11ClFNO3 |

|---|---|

Molecular Weight |

235.64 g/mol |

IUPAC Name |

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H |

InChI Key |

JCXXWLYNNMJUHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Academic Applications of 3 Fluoro L Tyrosine

Chemical Synthesis Routes for 3-Fluoro-L-tyrosine

The chemical synthesis of fluorinated amino acids, including 3-Fluoro-L-tyrosine, has evolved from classical methods to more modern, efficient approaches. nih.gov These strategies are critical for producing the compound for various research needs.

Traditional Laboratory Synthesis Approaches for Fluorinated Amino Acids

Historically, the synthesis of fluorinated amino acids has relied on established organic chemistry reactions. nih.gov These classical methods, while foundational, often involve multiple steps and can be complex. Common approaches include:

Ammonolysis of Halogeno Acids: This involves the reaction of an α-halo carboxylic acid with ammonia (B1221849) to introduce the amino group. nih.gov

Oxo to Amino Group Transformation: Methods like the Strecker and hydantoin (B18101) syntheses convert oxo compounds into amino acids, extending the carbon chain by one atom. nih.gov

Erlenmeyer Azlactone Method: This approach allows for a two-carbon extension to form the amino acid structure. nih.gov

Modern synthesis techniques offer more direct and efficient routes. These include direct fluorination using elemental fluorine or other electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). nih.govnumberanalytics.com Reagents such as diethylaminosulfur trifluoride (DAST) are also employed. numberanalytics.com

Precursor-Based Synthesis Strategies for 3-Fluoro-L-tyrosine

A common strategy for synthesizing derivatives of L-tyrosine involves a multi-step process starting from L-tyrosine itself. For instance, a preparation method for O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine involves esterification, amidation, etherification/hydrolysis, and a final amidation step. google.com A specific example is the synthesis of L-tyrosine methyl ester hydrochloride, where L-tyrosine is reacted with thionyl chloride in methanol. google.com This process can achieve a yield of over 95%. google.com

Enzymatic and Biotechnological Production of 3-Fluoro-L-tyrosine and its Analogs

Biotechnological methods, particularly those employing enzymes and metabolic engineering, offer sustainable and highly specific routes for producing 3-Fluoro-L-tyrosine and its analogs.

Tyrosine Phenol-Lyase (TPL)-Catalyzed Synthesis of 3-Fluoro-L-tyrosine

Tyrosine phenol-lyase (TPL), also known as beta-tyrosinase, is an enzyme that catalyzes the reversible reaction of L-tyrosine to phenol (B47542), pyruvate, and ammonia. wikipedia.org This catalytic activity can be harnessed for the synthesis of L-tyrosine and its analogs. TPL from various microbial sources, such as Citrobacter freundii, Erwinia herbicola, and Rhodobacter capsulatus, has been overexpressed in Escherichia coli for this purpose. nih.gov Research has shown that TPL from Erwinia herbicola exhibits high whole-cell catalysis activity for L-tyrosine production. nih.gov

An engineered "tyrosine synthase" derived from the β-subunit of tryptophan synthase has also been developed. nih.gov This engineered enzyme can utilize phenol analogs to produce L-tyrosine analogs with high regioselectivity. nih.gov

Metabolic Engineering Approaches for Enhanced Production of L-Tyrosine Analogs (e.g., in Escherichia coli)

Metabolic engineering of microorganisms like Escherichia coli has been a successful strategy for the overproduction of L-tyrosine. nih.govuq.edu.au This involves modifying the bacterium's metabolic pathways to channel more precursors towards L-tyrosine synthesis. Key strategies include:

Overexpression of Feedback-Resistant Enzymes: Genes such as aroG and tyrA, which encode key enzymes in the tyrosine biosynthetic pathway, are often overexpressed in feedback-resistant forms to bypass the natural regulation that limits production. nih.govuq.edu.au

Introduction of Novel Genes: The tyrC gene from Zymomonas mobilis, which is insensitive to L-tyrosine feedback inhibition, can be introduced into E. coli to significantly increase production. nih.govnih.govasm.org

Knockout of Competing Pathways and Transporters: Deleting genes like tyrR (a transcriptional repressor) and tyrP (a tyrosine-specific transporter) can further enhance the accumulation of L-tyrosine. nih.govuq.edu.au

Alternative Carbon Sources: Engineered E. coli has been shown to produce L-tyrosine from ethanol, demonstrating the flexibility of these engineered systems. researchgate.net

Through these metabolic engineering strategies, significant titers of L-tyrosine, such as 43.14 g/L, have been achieved in fed-batch fermentations. nih.govuq.edu.au

Radiolabeling Strategies for Positron Emission Tomography (PET) Research Probes

Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET imaging due to its favorable half-life. Radiolabeled amino acids like ¹⁸F-labeled tyrosine derivatives are valuable tracers for imaging tumors and studying amino acid transport. mdpi.comnih.gov

The synthesis of ¹⁸F-labeled amino acids often involves nucleophilic substitution reactions. nih.gov For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) is produced via nucleophilic ¹⁸F-fluorination with a radiochemical yield of about 60-65%. snmjournals.org

¹⁸F-Labeling Techniques for 3-Fluoro-L-tyrosine Derivatives

The synthesis of fluorinated tyrosine analogs for positron emission tomography (PET) has evolved significantly, moving past initial challenges to establish innovative and efficient ¹⁸F-labeling processes. nih.govresearchgate.net The production of these radiotracers, such as derivatives of 3-Fluoro-L-tyrosine, is crucial for metabolic imaging of conditions like cancer and neurological disorders. nih.govresearchgate.netnih.gov The choice of labeling technique often depends on the specific tyrosine derivative and the desired characteristics of the final product, such as molar activity and enantiomeric purity. nih.govnih.gov

Early methods for producing ¹⁸F-labeled L-DOPA derivatives involved isotopic exchange on precursors like diazonium fluoroborate, a technique dating back to 1973. nih.govd-nb.info However, for many years, the primary route for synthesizing tracers like 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]F-DOPA) relied on electrophilic substitution using enantiomerically pure mercury or stannyl (B1234572) precursors. nih.govd-nb.info While effective, this carrier-added method has limitations that spurred the development of nucleophilic approaches. nih.gov

Modern ¹⁸F-labeling techniques for tyrosine derivatives can be broadly categorized as follows:

Nucleophilic Substitution: This is a common and often high-yield method, particularly for fluoroalkylated tyrosine derivatives. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is synthesized via nucleophilic radiofluorination of a protected precursor, N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by deprotection. akjournals.com This direct labeling route can achieve radiochemical yields of around 40%. akjournals.com A similar two-step process is used for O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT), involving the [¹⁸F]fluoropropylation of L-tyrosine. nih.gov This method is valued for its simplicity and amenability to automation. nih.gov

Copper-Mediated Radiofluorination: The development of copper-mediated reactions has been a significant breakthrough for the nucleophilic ¹⁸F-fluorination of electron-rich aromatic systems, which were traditionally difficult to label. nih.govresearchgate.netnih.gov This technique is effective with precursors like organotin (arylstannane) and boronate esters (arylboronate). nih.govresearchgate.netnih.gov For example, [¹⁸F]fluoro-L-TIC(OH) derivatives have been successfully synthesized by the radiofluorination of organotin precursors in the presence of tetrakis(pyridine)copper(II) triflate. nih.govresearchgate.net Similarly, a one-pot, two-step synthesis of high-molar-activity [¹⁸F]FDOPA has been developed using a pinacol (B44631) boronate (BPin) precursor with copper mediation, providing excellent radiochemical purity (>98%). nih.gov Alcohol-enhanced Cu-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex has also been used to produce 6-L-[¹⁸F]Fluoro-m-tyrosine (6-L-[¹⁸F]FMT). mdpi.com

The table below summarizes key findings for different ¹⁸F-labeling techniques applied to tyrosine derivatives.

| Derivative | Technique | Precursor | Key Findings | Radiochemical Yield (RCY) | Reference |

| [¹⁸F]FET | Direct Nucleophilic Substitution | N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester | Synthesis time of 50 minutes; Radiochemical purity >97%. | ~40% (non-decay-corrected) | akjournals.com |

| [¹⁸F]FPT | Two-step Nucleophilic Substitution | L-tyrosine and an [¹⁸F]fluoropropylating agent | Manual synthesis completed in ~60 minutes. | 25-30% (non-decay-corrected) | nih.gov |

| [¹⁸F]fluoro-L-TIC(OH) derivatives | Copper-Mediated Nucleophilic Fluorination | Organotin precursors | Produces high radiochemical purity (>98.9%) and enantiomeric excess (>99%). | 19-28% (decay-corrected) | nih.govresearchgate.net |

| [¹⁸F]FDOPA | Copper-Mediated Nucleophilic Fluorination | Pinacol boronate (BPin) precursor | Fully automated, one-pot, two-step synthesis; provides high molar activity. | 5 ± 1% | nih.gov |

| 6-L-[¹⁸F]FMT | Alcohol-Enhanced Copper-Mediated Fluorination | Bpin-substituted chiral Ni(II) complex | Simple and fast procedure (70 min); adaptable to automated modules. | 20 ± 3% | mdpi.com |

Development of Novel Precursors for Radiotracer Synthesis of Fluorinated Tyrosines

The synthesis of radiofluorinated aryl tyrosine analogs was a long-standing challenge for radiochemists until the development of innovative radiofluorination processes that relied on novel precursors. nih.govresearchgate.net The evolution of these precursors has been driven by the need for higher specific activities, improved radiochemical yields, greater enantiomeric purity, and simpler, more robust automated synthesis protocols. nih.govosti.gov

Historically, electrophilic fluorination using mercury or trimethylstannyl precursors was a standard method. nih.gov For example, the synthesis of 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT) originally involved the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. osti.gov However, these methods often result in lower specific activity. nih.gov

To overcome these limitations, significant research has focused on developing precursors for no-carrier-added nucleophilic radiofluorination, which can produce tracers with much higher specific activity. nih.gov This has led to several key innovations:

Improved Stannane Precursors: A significant improvement in FMT synthesis was the development of a novel precursor, N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester. osti.govosti.gov Synthesized in just four steps from L-m-tyrosine, this precursor provided comparable decay-corrected yields (25-26%) and quality to the original seven-step precursor, but with a much more efficient synthesis route. osti.govosti.gov

Boronate Ester (BPin) Precursors: The introduction of pinacol boronate (BPin) and boronic acid precursors for copper-mediated fluorination represents a major advancement. nih.govnih.gov These precursors have enabled the development of a fully automated, one-pot synthesis of [¹⁸F]FDOPA with high molar activity and excellent purity. nih.gov This method has been validated at multiple sites, demonstrating its robustness. nih.gov

Chiral Complex Precursors: For the synthesis of 6-L-[¹⁸F]FMT, a practical method was developed using a Bpin-substituted chiral Ni(II) complex. nih.govmdpi.com This approach allows for alcohol-enhanced, copper-mediated radiofluorination using a non-basic fluoride (B91410) source, simplifying the process and enabling its implementation on automated synthesis platforms originally designed for ¹¹C-labeling. mdpi.com

Prodrug-Based Precursors: Another novel strategy involves the synthesis of prodrugs that can be converted to the active PET tracer in vivo. Researchers have developed tosylate-precursors for [¹⁸F]FET dipeptides, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosyl-L-alanine (FET-Ala). nih.gov These precursors undergo nucleophilic fluorination and deprotection, and the resulting prodrug is rapidly hydrolyzed to [¹⁸F]FET in the body. nih.gov

The table below details some of the novel precursors developed for the synthesis of fluorinated tyrosines.

| Precursor | Target Tracer(s) | Synthesis Method | Advantages | Reference |

| N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester | 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT) | Electrophilic fluorodestannylation | More efficient 4-step synthesis from L-m-tyrosine (vs. original 7-step route) with comparable yield and quality. | osti.govosti.gov |

| Pinacol boronate (BPin) precursor | 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) | Copper-mediated nucleophilic fluorination | Enables high molar activity, one-pot automated synthesis, excellent purity, and robust, reproducible results. | nih.gov |

| Bpin-substituted chiral Ni(II) complex | 6-L-[¹⁸F]Fluoro-m-tyrosine (6-L-[¹⁸F]FMT) | Alcohol-enhanced copper-mediated fluorination | Allows for a simple, fast, automated procedure on modified ¹¹C-synthesis modules. | mdpi.com |

| Organotin compounds | [¹⁸F]fluoro-L-TIC(OH) derivatives | Copper-mediated nucleophilic fluorination | Key intermediates in a convergent synthetic pathway allowing for the production of both radiofluorinated and radioiodinated analogs. | nih.govresearchgate.net |

| Tosylate-precursors for dipeptides (e.g., for FET-Ala) | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) via prodrug | Nucleophilic fluorination and deprotection | Creates a prodrug that is converted to the final tracer in vivo. | nih.gov |

Biochemical and Molecular Interactions of 3 Fluoro L Tyrosine

Incorporation into Proteins: Mechanism and Structural Implications

The ability to substitute 3-fluoro-L-tyrosine for tyrosine in proteins has enabled detailed studies of protein structure, dynamics, and function.

3-Fluoro-L-tyrosine can be biologically incorporated into polypeptide chains in place of tyrosine during protein synthesis. rsc.org This process is possible due to the inherent promiscuity of the cellular translational machinery, specifically the enzyme tyrosyl-tRNA synthetase (TyrRS). rsc.orgchapman.edu TyrRS is responsible for recognizing tyrosine and attaching it to its corresponding transfer RNA (tRNA) molecule, a critical step in translating the genetic code into a protein sequence. chapman.eduebi.ac.uk

The mechanism involves two main steps catalyzed by the synthetase:

Amino Acid Activation: 3-Fluoro-L-tyrosine is activated with adenosine (B11128) triphosphate (ATP) to form an aminoacyl-adenylate intermediate (3-F-Tyr-AMP), with the release of pyrophosphate. rsc.orgchapman.edu

tRNA Charging: The activated 3-fluoro-L-tyrosine is then transferred to the 3'-end of its cognate tRNA (tRNATyr), forming 3-F-Tyr-tRNATyr and releasing adenosine monophosphate (AMP). chapman.edu

This charged tRNA is then delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded for by tyrosine codons. rsc.org This method of metabolic labeling can be performed in expression systems like Escherichia coli, sometimes using auxotrophic strains that cannot synthesize their own tyrosine, thus enhancing the incorporation efficiency of the supplied analogue. nih.gov Researchers have also evolved specific aminoacyl-tRNA synthetases that can charge tRNA with various fluorotyrosines with high specificity. nih.gov

The substitution of tyrosine with 3-fluoro-L-tyrosine introduces a highly electronegative fluorine atom, which can alter the local electronic environment, hydrogen bonding patterns, and ultimately, protein conformation and stability.

Lac Repressor: In the E. coli lac repressor, substitution with 3-fluorotyrosine has been instrumental for ¹⁹F nuclear magnetic resonance (NMR) studies. The resulting NMR spectrum allows for the differentiation of the eight tyrosine residues within each subunit, identifying four or five as surface tyrosines, two as buried or internal, and one with an ionized or hydrogen-bonded phenolic group. nih.gov This provides detailed information about the protein's tertiary structure and the microenvironment of individual residues. nih.gov

Glutathione (B108866) Transferase: A crystal structure of rat glutathione transferase M1-1 with all 14 of its tyrosine residues replaced by 3-fluorotyrosine revealed numerous conformational changes. nih.gov The fluorine atoms were found to interact primarily through hydrogen bonds with other residues and water molecules, leading to altered conformations. nih.gov In some instances, the conformation of a 3-fluorotyrosine in one monomer of the enzyme dimer differed from that in the other. nih.gov These structural perturbations help explain why the fluorinated enzyme exhibits distinct spectral and kinetic properties compared to the native enzyme. nih.gov

β-Galactosidase: When tyrosine residues in E. coli β-galactosidase were replaced with m-fluorotyrosine, the pKa of a catalytically active tyrosine was significantly affected. The inflection point on the alkaline side of the pH-activity profile was lowered by approximately 1.5 pH units, corresponding to the pKa difference between tyrosine and its fluorinated analogue. nih.gov This change had a direct impact on catalysis: the maximum velocity (Vm) was higher for the fluoro-enzyme when glycosidic bond breakage was the rate-limiting step, but lower when the hydrolysis of the galactosyl-enzyme intermediate was rate-limiting. nih.gov This demonstrates that a tyrosine residue acts as a general-acid and likely a general-base catalyst in the reaction mechanism. nih.gov

Table 1: Effect of m-Fluorotyrosine Substitution on β-Galactosidase Activity

| Condition (Rate-Limiting Step) | Effect on Vm of Fluoro-Enzyme (vs. Normal) | Inferred Catalytic Role of Tyrosine |

|---|---|---|

| Glycosidic Bond Breakage | Higher | General-Acid Catalyst |

| Hydrolysis / Transgalactosylation | Lower | General-Base Catalyst |

The chromophore of green fluorescent protein (GFP) and its variants is formed post-translationally from a tripeptide sequence, which includes a critical tyrosine at position 66. Substituting this tyrosine with 3-fluoro-L-tyrosine can modulate the fluorescent properties of the protein.

In enhanced green fluorescent protein (EGFP), the incorporation of 3-fluorotyrosine at position 66 (Y66) creates a functional chromophore. Structural analysis of 3-fluorotyrosyl-EGFP revealed the presence of two distinct conformations of the chromophore. In the major conformation, the fluorine atom interacts with the residue Thr203. This indicates that the halogen substituent's properties and its interaction with the local protein environment can influence the chromophore's final structure and, consequently, its photophysical properties. The ability of the chromophore to form is primarily a function of the protein backbone guiding autocyclization.

Halogenation at the ortho position to the phenolic hydroxyl group, as in 3-fluorotyrosine, introduces an electron-withdrawing substituent. This modification can increase the acidity of the chromophore's phenol (B47542) group, which is a key factor in the excited-state proton transfer (ESPT) pathway that is central to GFP fluorescence.

Enzyme-Substrate and Enzyme-Inhibitor Dynamics Involving 3-Fluoro-L-tyrosine

As a tyrosine analogue, 3-fluoro-L-tyrosine can interact with enzymes that normally bind or process tyrosine, acting as either a substrate or an inhibitor.

Tyrosine aminotransferase (TAT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the first step in tyrosine catabolism: the transfer of an amino group from tyrosine to α-ketoglutarate. nih.govwikipedia.org 3-Fluoro-L-tyrosine acts as an inhibitor of this process. nih.gov

The compound mimics the natural substrate, tyrosine, and binds to the active site of TAT. This interaction interferes with the normal transamination reaction. nih.gov The mechanism of inhibition involves disrupting the association between the enzyme and its natural substrate. Studies with other tyrosine analogues have shown that they can cause noncompetitive inhibition with respect to tyrosine and uncompetitive inhibition with respect to the amino group acceptor, α-ketoglutarate. nih.gov This inhibition leads to a decrease in the metabolic breakdown of tyrosine. nih.gov

Table 2: Interaction of Analogues with Tyrosine Aminotransferase (TAT)

| Compound | Interaction with TAT | Inhibition Type (vs. Tyrosine) | Inhibition Type (vs. α-ketoglutarate) |

|---|---|---|---|

| 3-Fluoro-L-tyrosine | Inhibitor | N/A (Inhibits association) | N/A (Inhibits association) |

| L-ODAP* | Inhibitor | Noncompetitive | Uncompetitive |

*Data for L-ODAP (β-N-oxalyl-L-α,β-diaminopropionic acid) is shown for mechanistic comparison.

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps of melanin (B1238610) biosynthesis. mdpi.com Its primary activities are the hydroxylation of monophenols (like tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity). mdpi.comnih.gov

Tyrosinase exhibits broad substrate specificity, acting on various simple monophenols and aromatic amines, though it has the highest affinity for its physiological L-isomers of tyrosine and L-DOPA. nih.gov As 3-fluoro-L-tyrosine is a monophenol, it is expected to act as a substrate for the monophenolase activity of tyrosinase. The enzyme would catalyze the hydroxylation of 3-fluoro-L-tyrosine to produce 3-fluoro-5-hydroxy-L-phenylalanine (a fluorinated DOPA analogue). This product could then potentially be oxidized by the enzyme's diphenolase activity. While some fluorinated tyrosine analogues, such as 3,5-difluorotyrosine, are resistant to tyrosinase, the mono-fluorinated version fits the profile of a tyrosinase substrate.

Studies with Tyrosine Phenol-Lyase (TPL): Substrate Specificity and Catalytic Mechanisms

Tyrosine phenol-lyase (TPL), a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the reversible breakdown of L-tyrosine into phenol and ammonium (B1175870) pyruvate. manchester.ac.ukacs.org 3-Fluoro-L-tyrosine serves as a valuable substrate in studying the catalytic mechanism of TPL. rsc.orgnih.gov The enzyme's interaction with this fluorinated analog has provided significant insights into its function.

The generally accepted catalytic mechanism of TPL involves three main chemical transformations of the substrate: the abstraction of the α-proton in the external aldimine, the tautomerization of the aromatic part to make it a good leaving group, and the β-elimination of the leaving group. rsc.org Studies using 3-fluoro-L-tyrosine have helped to clarify the relative importance of these steps. rsc.org

Kinetic studies with 3-fluoro-L-tyrosine and its deuterated forms have been conducted to determine the kinetic isotope effects (KIEs) for the different stages of the reaction. rsc.org The observed KIE values support a stepwise mechanism for the α-proton transfer to the leaving group. rsc.org Furthermore, the consistent solvent KIEs for both 3-fluorotyrosine and tyrosine suggest that the tautomerization step is at equilibrium. rsc.org

The pH dependence of the kinetic parameters for the reaction of TPL from Erwinia herbicola with various substituted tyrosines, including 3-fluoro-L-tyrosine, has been investigated. nih.gov For substrates with small substituents like 3-fluoro-L-tyrosine, the maximum velocity (Vmax) of the reaction was found to be independent of pH. nih.gov

The following table summarizes the kinetic parameters for the reaction of M379A mutant TPL with various 3-substituted L-tyrosines. nih.gov

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| L-Tyrosine | 1.1 ± 0.1 | 0.09 ± 0.01 | 12,000 |

| 3-Fluoro-L-tyrosine | 0.5 ± 0.05 | 0.12 ± 0.02 | 4,200 |

| 3-Chloro-L-tyrosine | 0.03 ± 0.003 | 0.25 ± 0.05 | 120 |

| 3-Bromo-L-tyrosine | 0.25 ± 0.03 | 1.5 ± 0.3 | 170 |

| 3-Methoxy-L-tyrosine | 0.2 ± 0.02 | 1.0 ± 0.2 | 200 |

| 3-Methylthio-L-tyrosine | 0.3 ± 0.03 | 1.8 ± 0.4 | 170 |

Formation of Quinonoid Complexes with 3-Fluoro-L-tyrosine

A key step in the catalytic cycle of TPL is the formation of a quinonoid intermediate. This occurs after the abstraction of the Cα proton from the external aldimine formed between the substrate and the PLP cofactor. nih.gov The interaction of TPL with 3-fluoro-L-tyrosine leads to the formation of such a quinonoid species, which can be observed spectroscopically. oup.comresearchgate.net

In studies with the N185A mutant of TPL from Citrobacter freundii, the interaction with 3-fluoro-L-tyrosine resulted in a decrease in the internal aldimine absorbance at 420 nm and the appearance of new species absorbing at 345 nm and 500 nm. oup.comresearchgate.net The species absorbing at 500 nm is identified as the quinonoid intermediate. oup.comresearchgate.net

X-ray crystallographic studies of mutant TPL enzymes (Y71F and F448H) from Citrobacter freundii complexed with 3-fluoro-L-tyrosine have successfully captured the structure of this unstable quinonoid intermediate. acs.org These structures revealed two distinct geometries for the quinonoid intermediate: a "relaxed" conformation in the open state of the active site and a "tense" conformation in the closed state. acs.org

Ground-State Destabilization in TPL Catalysis Elucidated with 3-Fluoro-L-tyrosine

The concept of ground-state destabilization suggests that an enzyme can accelerate a reaction by straining the bound substrate in its ground state, thereby reducing the activation energy barrier. manchester.ac.uk High-resolution X-ray crystal structures of mutant TPL enzymes (Y71F and F448H) in complex with 3-fluoro-L-tyrosine have provided clear evidence for this phenomenon in TPL catalysis. manchester.ac.ukacs.org

These crystal structures show that in the "tense" conformation of the quinonoid complex, the aromatic ring of the bound 3-fluoro-L-tyrosine substrate is bent by approximately 20 degrees out of plane. manchester.ac.ukacs.org This distortion is evidence of strain in the bound substrate, which contributes to ground-state destabilization. manchester.ac.ukacs.org

Further experiments with other TPL mutants, such as F448A, F448L, and F449A, have been conducted to quantitatively assess the role of this destabilization. acs.org The results indicate that residues Phe-448 and Phe-449 play a significant role in catalysis by inducing this ground-state destabilization in the L-tyrosine substrate. acs.org

Influence of Fluorinated Tyrosine Analogs on L-Aromatic Amino Acid Decarboxylase (L-AAAD) Activity

L-Aromatic amino acid decarboxylase (AADC) is an enzyme that is often upregulated in neuroendocrine tumors, making it a target for imaging agents. nih.gov Fluorinated tyrosine analogs have been investigated for their potential as inhibitors of AADC. nih.gov

One such analog, α-fluoromethyl-6-fluoro-m-tyrosine (FM-6-FmT), has demonstrated AADC inhibitory activity comparable to that of α-fluoromethyl-DOPA (FMDOPA), a potent irreversible AADC inhibitor. nih.gov The non-catechol nature of FM-6-FmT is considered an advantage as it is not a substrate for catechol-O-methyltransferase. nih.gov

Another fluorinated analog, 6-[¹⁸F]fluoro-L-m-tyrosine (6-FMT), has been studied as a PET tracer for AADC. nih.gov Studies in rhesus monkeys have shown that the uptake of 6-FMT correlates strongly with regional AADC activity. nih.gov This suggests that fluorinated tyrosine analogs can serve as effective probes for studying AADC distribution and activity in vivo. nih.gov

Metabolic and Pathway Investigations Utilizing 3 Fluoro L Tyrosine

Probing Neurotransmitter Synthesis Pathways with 3-Fluoro-L-tyrosine Analogs

The structural similarity of 3-Fluoro-L-tyrosine to L-tyrosine, a critical precursor for catecholamine neurotransmitters, makes it and its derivatives invaluable tools in neuropharmacology and neuroscience research. chemimpex.com These analogs allow for detailed investigation into the synthesis pathways of dopamine (B1211576), norepinephrine, and epinephrine. drugbank.com By introducing a fluorine atom, researchers can create probes that interact with the enzymatic machinery of neurotransmitter synthesis, providing insights into enzyme function and metabolic flux under various physiological and pathological conditions. chemimpex.comchemimpex.com

A prominent application is in Positron Emission Tomography (PET) imaging of the dopaminergic system. nih.gov Analogs such as 4-[18F]Fluoro-l-m-tyrosine (4-[18F]FMT) and 6-l-[18F]Fluoro-m-tyrosine (6-l-[18F]FMT) have been developed as radiotracers to visualize and quantify dopamine metabolism in the brain. nih.govnih.gov Like the endogenous precursor L-DOPA, these fluorinated analogs are substrates for the enzyme aromatic L-amino acid decarboxylase (AADC), the final enzymatic step in dopamine synthesis. nih.govnih.gov The radiolabeled tracer is transported into dopaminergic neurons, where AADC converts it into a radiolabeled dopamine analog that becomes trapped within the vesicles. nih.gov

This process allows for the in vivo assessment of AADC activity, which is a key indicator of the integrity of presynaptic dopaminergic nerve terminals. nih.gov Such imaging is particularly relevant for studying neurodegenerative disorders like Parkinson's disease, where the loss of dopaminergic neurons leads to reduced AADC activity. chemimpex.comnih.gov A significant advantage of these m-tyrosine-based tracers over the more traditional [18F]Fluoro-L-dopa ([18F]FDOPA) is that they are not substrates for catechol-O-methyltransferase (COMT), an enzyme that rapidly metabolizes [18F]FDOPA in the periphery. nih.govnih.gov This lack of O-methylation simplifies kinetic modeling and results in a higher signal-to-noise ratio, enabling a more sensitive and accurate quantification of dopaminergic function. nih.gov

Analysis of Tyrosine Metabolism and Related Biological Processes

3-Fluoro-L-tyrosine serves as a powerful analog to probe the broader metabolic pathways involving L-tyrosine. chemimpex.commedchemexpress.com L-tyrosine is a nonessential amino acid synthesized from phenylalanine and is central to numerous biological processes beyond neurotransmitter synthesis, including protein synthesis and serving as a precursor for thyroid hormones and melanin (B1238610). drugbank.com The introduction of a fluorine atom onto the tyrosine ring creates a molecule that can act as a substrate or inhibitor for enzymes in these pathways, allowing researchers to dissect specific metabolic steps. medchemexpress.com

One key enzyme in tyrosine catabolism is tyrosine aminotransferase (TAT), which catalyzes the first step in the pathway that breaks down tyrosine. medchemexpress.com Studies have shown that 3-Fluoro-L-tyrosine can act as a substrate for rat liver tyrosine aminotransferase, but its presence markedly disturbs the normal association and activity of the enzyme. medchemexpress.com By mimicking the natural substrate, the fluorinated analog can be used to study the kinetics and mechanism of TAT, as well as to investigate how its activity is regulated. medchemexpress.com

Furthermore, the metabolism of fluorinated tyrosine analogs can be tracked to elucidate metabolic flux and identify key intermediates. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, can alter the reactivity of metabolic intermediates, sometimes leading to the accumulation of specific compounds or the inhibition of downstream enzymes. chemimpex.com This allows for a detailed mapping of the tyrosine metabolic network and an understanding of how genetic defects or pharmacological interventions affect this crucial pathway. youtube.com

Application in Metabolic Labeling of Proteins for Research

Due to its close structural resemblance to L-tyrosine, 3-Fluoro-L-tyrosine can be recognized by the cellular machinery responsible for protein synthesis and incorporated into polypeptides in place of its natural counterpart. medchemexpress.comsigmaaldrich.com This ability to be metabolically incorporated into proteins makes it a valuable tool for a variety of research applications, particularly in protein engineering and biochemical studies. chemimpex.commedchemexpress.com

The substitution of tyrosine with 3-fluoro-L-tyrosine introduces a fluorine atom, a unique biophysical probe, directly into the protein structure. sigmaaldrich.com This allows for the use of 19F Nuclear Magnetic Resonance (19F-NMR) spectroscopy to study protein structure, dynamics, and interactions. Because fluorine is not naturally abundant in biological systems, the 19F-NMR signal provides a clear and specific window into the local environment of the modified tyrosine residue without background interference.

This technique has been employed to study the properties of various proteins. For instance, m-Fluorotyrosine has been substituted for tyrosine in the biosynthesis of proteins like β-galactosidase in Escherichia coli and bacteriorhodopsin to investigate how the halogenated residue affects protein folding, stability, and function. sigmaaldrich.com In other applications, radiolabeled versions, such as 2-[18F]fluoro-L-tyrosine, are used for metabolic labeling. nih.gov Studies in rats have confirmed that this tracer is rapidly and extensively incorporated into cerebral proteins, demonstrating its potential for assessing protein synthesis rates in vivo using PET imaging. nih.gov This has significant implications for oncology research and for studying diseases characterized by altered protein synthesis. nih.govnih.gov

Studies on Feedback Inhibition and Regulation in L-Tyrosine Biosynthetic Pathways (e.g., in Escherichia coli)

In many microorganisms, including Escherichia coli, the biosynthesis of aromatic amino acids is tightly regulated through feedback inhibition to conserve cellular resources. nih.gov The L-tyrosine biosynthetic pathway is controlled by its end product, L-tyrosine, which inhibits the activity of key enzymes. 3-Fluoro-L-tyrosine has been instrumental in studying these regulatory mechanisms. nih.gov

A critical enzyme in this pathway in E. coli is the bifunctional chorismate mutase/prephenate dehydrogenase (CM/PDH), encoded by the tyrA gene. nih.gov The PDH domain of this enzyme is subject to allosteric feedback inhibition by L-tyrosine. nih.gov To identify the specific sites involved in this regulation, scientists have used tyrosine analogs like m-fluoro-D,L-tyrosine for selection. Wild-type E. coli cannot grow in the presence of this analog because it mimics tyrosine and inhibits the TyrA enzyme, starving the cell of essential aromatic compounds. nih.gov

By inducing random mutations in the tyrA gene and selecting for mutants that are resistant to m-fluoro-D,L-tyrosine, researchers can isolate enzymes that are no longer sensitive to feedback inhibition. nih.gov Subsequent sequencing and biochemical characterization of these feedback-inhibition-resistant (fbr) TyrA proteins have revealed specific amino acid substitutions that are crucial for tyrosine binding and allosteric regulation. nih.gov These studies have identified two key regions in the TyrA protein, one around Tyr263 and another spanning residues 354 to 357, as being directly involved in the feedback inhibition mechanism. nih.gov This knowledge is not only fundamental to understanding enzyme regulation but is also applied in metabolic engineering to create microbial strains that overproduce L-tyrosine for industrial applications. nih.govnih.gov

Table 1: Summary of Enzymes and Pathways Investigated with 3-Fluoro-L-tyrosine and its Analogs

| Enzyme/Pathway | Organism/System | Application of 3-Fluoro-L-tyrosine Analog | Research Finding |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | Human (in vivo PET) | Substrate for PET imaging (e.g., [18F]FMT) | Allows visualization and quantification of presynaptic dopaminergic function; useful in Parkinson's disease research. nih.govnih.gov |

| Tyrosine Aminotransferase (TAT) | Rat Liver | Substrate/Inhibitor | Disturbs enzyme-substrate association, enabling study of TAT kinetics and regulation. medchemexpress.com |

| Protein Synthesis | Rat Brain, E. coli | Metabolic Labeling | Incorporates into proteins in place of tyrosine, allowing for studies of protein structure (19F-NMR) and synthesis rates (PET). nih.govsigmaaldrich.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Fluoro-L-tyrosine |

| 3-Fluoro-L-tyrosine hydrochloride |

| L-tyrosine |

| Dopamine |

| Norepinephrine |

| Epinephrine |

| 4-[18F]Fluoro-l-m-tyrosine |

| 6-l-[18F]Fluoro-m-tyrosine |

| L-DOPA |

| [18F]Fluoro-L-dopa |

| Phenylalanine |

| 2-[18F]fluoro-L-tyrosine |

| m-fluoro-D,L-tyrosine |

| Chorismate |

Applications in Preclinical Imaging Research with Radiolabeled 3 Fluoro L Tyrosine Derivatives

Investigation of Amino Acid Transport Mechanisms in Research Models

The movement of amino acids across cell membranes is mediated by various transporter proteins. Radiolabeled tyrosine analogs are instrumental in studying the function and specificity of these transporters in research models.

The L-type amino acid transporter 1 (LAT1) is a sodium-independent transporter that is frequently overexpressed in malignant tumors to meet their high demand for essential amino acids. mdpi.comsnmjournals.org This overexpression makes LAT1 a key target for tumor imaging with amino acid-based PET tracers. mdpi.com

Research has focused on understanding the specificity of various fluorinated tyrosine derivatives for LAT1. Studies using cell lines engineered to express specific transporters have shown that while some tyrosine analogs are transported by multiple systems, certain modifications can confer high selectivity for LAT1. For instance, L-3-[¹⁸F]-α-methyl tyrosine ([¹⁸F]FAMT), a derivative of 3-fluoro-L-tyrosine, demonstrates remarkable specificity for LAT1. nih.govnih.gov Unlike L-tyrosine, 3-fluoro-L-tyrosine (3-FT), and O-(2-fluoroethyl)-L-tyrosine (FET), which are transported by both LAT1 and the non-cancer-type isoform LAT2, the presence of an α-methyl group in [¹⁸F]FAMT makes it selective for LAT1. snmjournals.orgnih.gov This high specificity is believed to be the reason for its low uptake in normal tissues and high, tumor-specific accumulation observed in PET imaging. snmjournals.orgnih.gov

The transport kinetics of these analogs via LAT1 have been quantified to understand their efficiency as substrates. For example, the transport of [¹⁴C]FAMT by LAT1 was found to be a saturable process that follows Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of LAT1-Mediated Transport for [¹⁴C]FAMT

| Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis constant) | 72.7 ± 11.0 μM | nih.gov |

| Vmax (Maximum transport rate) | 12.1 ± 0.5 pmol/oocyte/min | nih.gov |

This Km value is comparable to that of endogenous LAT1 substrates, indicating that FAMT is an efficient substrate for the transporter. nih.gov The strong correlation between [¹⁸F]FAMT uptake in tumors and the expression level of LAT1 further solidifies its role as a LAT1-specific molecular probe. mdpi.comnih.gov

While LAT1 is a primary transporter for many large neutral amino acids, other transport systems, including sodium-dependent ones, can contribute to the uptake of amino acid analogs. System L, which includes LAT1, is a sodium-independent transport system. snmjournals.org In contrast, systems like B⁰ (also known as ATB⁰,⁺ or SLC6A14) are sodium- and chloride-dependent transporters.

The specificity of tracers like [¹⁸F]FAMT for the sodium-independent LAT1 system is a key advantage, as it reduces background uptake in tissues where sodium-dependent transporters are active. snmjournals.org Studies have confirmed that the uptake of [¹⁸F]FAMT is specifically mediated by LAT1, with minimal interaction with other transporters. nih.gov Research comparing various amino acid PET tracers has shown that while compounds like L-methionine are taken up by a broad range of transporters, the α-methylated structure of FAMT confers its high selectivity. nih.gov This distinction is crucial for developing tracers that can accurately delineate tumors from surrounding healthy or inflamed tissues. snmjournals.org For instance, Tyt1, a tyrosine transporter from Fusobacterium nucleatum, demonstrates robust Na⁺-dependent and highly selective L-tyrosine transport when expressed in E. coli. researchgate.net

Assessment of Amino Acid Metabolism in Biological Systems Using Radiolabeled Analogs

A critical characteristic of an effective imaging agent for amino acid transport is its metabolic stability. For a tracer to accurately reflect transporter activity, it should ideally be transported into the cell but not undergo significant downstream metabolism, such as incorporation into proteins. mdpi.com

Radiolabeled analogs of 3-fluoro-L-tyrosine have been designed with this in mind. The α-methyl group in [¹⁸F]FAMT, for example, not only confers LAT1 selectivity but also prevents it from being a substrate for aminoacyl-tRNA synthetases. mdpi.com This structural feature means that [¹⁸F]FAMT is not incorporated into newly synthesized proteins. mdpi.comnih.gov Its accumulation within the cell is therefore primarily a reflection of transport activity rather than protein synthesis rates, which simplifies the interpretation of PET imaging data. nih.gov This contrasts with other amino acid tracers that may be incorporated into proteins, a slower process that can complicate the imaging of transport kinetics. nih.gov The lack of significant metabolism allows for a clear signal related to the expression and function of the target transporter, LAT1. mdpi.com

Evaluation as Radiotracers for Investigating Specific Enzyme Activities in Preclinical Models (e.g., Tyrosine Hydroxylase)

Beyond transport, radiolabeled amino acid analogs can be designed to probe the activity of specific enzymes. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, such as dopamine (B1211576). Its activity is a key indicator of the health and function of dopaminergic neurons.

Researchers have evaluated fluorinated tyrosine derivatives as potential tracers for TH activity. One such compound, 3-[¹⁸F]fluoro-alpha-fluoromethyl-p-tyrosine (3-F-FMPT), was investigated for its ability to act as a tracer for cerebral TH. nih.gov In vitro experiments using rat striatal homogenates showed that 3-F-FMPT could act as a TH-activated inhibitor of L-aromatic amino acid decarboxylase (L-AAAD), and this effect was dose-dependent. nih.gov Furthermore, pretreatment with a potent TH inhibitor reduced the effect of 3-F-FMPT, suggesting its action was dependent on TH activity. nih.gov

Structural Biology and Spectroscopic Characterization Utilizing 3 Fluoro L Tyrosine

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Dynamics

¹⁹F NMR spectroscopy is a primary technique that leverages the unique characteristics of the fluorine nucleus to study biomolecules. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as that of a proton. ucla.edu A key advantage is the large chemical shift range of over 400 ppm, which makes the fluorine signal exceptionally sensitive to subtle changes in its local chemical environment. ucla.edu Since fluorine is virtually absent in biological systems, its introduction via 3-Fluoro-L-tyrosine provides a background-free window to observe specific sites within a protein. ucla.edu This allows for the investigation of protein folding, conformational changes, ligand binding, and dynamics, often through simple one-dimensional experiments. ucla.edunih.gov

Monitoring Solvent Exposure in Proteins via ¹⁹F NMR of Incorporated 3-Fluorotyrosine

A critical application of ¹⁹F NMR with 3-Fluoro-L-tyrosine is the assessment of a residue's solvent exposure, which provides insights into protein topology and conformational changes. nih.gov Several methods are employed to determine whether a fluorinated tyrosine residue is on the protein's surface, exposed to the solvent, or buried within the protein's core.

One common method is the solvent-induced isotope shift (SIIS) . This technique involves comparing the ¹⁹F NMR spectrum of the protein in H₂O to its spectrum in D₂O. A fluorine atom exposed to the aqueous solution will experience a chemical shift change of up to 0.25 ppm when the solvent is changed, whereas a fluorine atom in the protein interior will show no such shift. nih.gov

Another approach involves the use of paramagnetic relaxation agents . Soluble, non-penetrating reagents like gadolinium-EDTA (Gd³⁺-EDTA) can be added to the protein solution. nih.govnsf.gov The paramagnetic metal causes significant line broadening of the NMR signals of nearby nuclei. Therefore, the resonances of solvent-exposed 3-Fluoro-L-tyrosine residues will be broadened, while those of buried residues will remain sharp. nih.gov Dissolved molecular oxygen can also be used as a paramagnetic probe to sensitively reflect solvent-exposed surface areas. nih.gov These methods allow for a clear distinction between surface and core residues, as demonstrated in studies with the protein calmodulin. nih.gov

The table below summarizes findings from a study on the KIX domain of CREB Binding Protein, where solvent accessibility was determined by titrating with Gd-EDTA and observing the broadening of solvent-exposed residues. nsf.gov

| Residue Position | Solvent Accessibility | Method |

| Y649 | Solvent Exposed | ¹⁹F NMR with Gd-EDTA titration |

This interactive table is based on data for determining solvent accessibility in the KIX domain using paramagnetic relaxation enhancement. nsf.gov

Assignment of ¹⁹F NMR Resonances in Biosynthetically Labeled Proteins

A significant challenge in ¹⁹F NMR studies of proteins containing multiple 3-Fluoro-L-tyrosine residues is the unambiguous assignment of each ¹⁹F resonance to its specific location in the protein sequence. nih.gov

Historically, the primary method for assignment was site-directed mutagenesis . nsf.govnih.gov In this approach, each tyrosine codon is individually mutated to a phenylalanine codon. The disappearance of a specific ¹⁹F signal in the mutant's spectrum compared to the wild-type allows for its assignment. However, this process can be laborious and is sometimes complicated by significant chemical shift perturbations in the remaining resonances or poor protein expression of the mutants. nih.govnih.gov

More advanced, mutagenesis-free NMR-based methods have been developed to overcome these limitations. One such approach involves the use of ¹³C,¹⁵N-enriched 3-Fluoro-L-tyrosine. nih.gov This allows for the assignment of fluorine resonances through a series of correlation experiments:

A CT-HCCF-COSY experiment correlates the fluorine nucleus to the delta proton on the tyrosine ring. nih.gov

Further experiments, such as the (Hβ)Cβ(CγCδ)Hδ and HNCACB, connect the side chain to the protein backbone. nih.gov

By using previously published backbone chemical shift data or by performing standard backbone assignment experiments on the uniformly ¹³C,¹⁵N-labeled protein, the specific ¹⁹F resonance can be linked to a unique position in the amino acid sequence. nih.gov

Another strategy uses ¹⁹F-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These experiments can establish connections between the fluorine nucleus and nearby protons, which can be sufficient to assign the resonances without resorting to mutation. nih.gov

X-ray Crystallography Studies of Enzyme-Substrate Complexes with 3-Fluoro-L-tyrosine

X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structure of proteins and their complexes with other molecules. nih.gov It provides detailed atomic insights into active sites, catalytic mechanisms, and protein-ligand interactions, which is crucial for understanding enzyme function and for structure-based drug design. nih.govbohrium.com

In the context of enzymology, 3-Fluoro-L-tyrosine can be used as a substrate analog to study enzyme-substrate interactions. While specific crystallographic studies focusing solely on 3-Fluoro-L-tyrosine hydrochloride as the substrate are not prominently detailed in the provided results, the principles can be inferred from studies with similar analogs and the native substrate, L-tyrosine. For instance, the study of carboxypeptidase A with its substrate glycyl-L-tyrosine revealed how a substrate binds in the active site. nih.gov The use of substrate analogs is a common strategy to trap and visualize an enzyme in a specific state, such as the enzyme-substrate complex, which is often too transient to capture with the native substrate. nih.gov

The fluorination of tyrosine can alter its electronic properties, potentially slowing down the rate of an enzymatic reaction and thereby facilitating the crystallization and structural determination of the enzyme-substrate complex. This approach would allow researchers to obtain a static snapshot of the substrate within the enzyme's active site, revealing key interactions that are essential for catalysis. Such structural data is invaluable for understanding the molecular basis of enzyme specificity and mechanism. acs.orgspringernature.com

The table below illustrates the type of data obtained from X-ray crystallography studies of enzyme-ligand complexes.

| Enzyme | Ligand | Resolution (Å) | Key Finding | PDB ID |

| Petroselinum crispum Phenylalanine Ammonia-Lyase | (R)-1-Amino-2-phenylethylphosphonic acid | 1.80 | Inhibitor binding in active site | 6HQF |

| Petroselinum crispum Phenylalanine Ammonia-Lyase | (S)-1-Amino-2-phenylallylphosphonic acid | 1.95 | Covalent adduct with MIO catalytic residue | 6F6T |

This interactive table presents data from X-ray crystallography studies of a lyase with phosphonic acid inhibitors, demonstrating how structural data reveals binding modes. acs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of 3-Fluoro-L-tyrosine-Modified Proteins

Circular Dichroism (CD) spectroscopy is a rapid and valuable method for analyzing the secondary structure of proteins. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including proteins. wvu.edu The resulting spectrum provides information on the protein's folding and stability. creative-proteomics.comyoutube.com

CD spectroscopy is typically divided into two regions:

Far-UV region (190-250 nm): The CD signal in this region is dominated by the peptide backbone. The shape and magnitude of the spectrum are characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils. creative-proteomics.com α-helices, for example, show strong negative bands around 222 nm and 208 nm. creative-proteomics.com

Near-UV region (250-350 nm): This region provides a fingerprint of the protein's tertiary structure. The signals arise from the asymmetric environment around aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds. creative-proteomics.comyoutube.com

| Protein State | Wavelength Region | Structural Information |

| Native Protein | Far-UV (190-250 nm) | Secondary structure content (α-helix, β-sheet) |

| Native Protein | Near-UV (250-350 nm) | Tertiary structure fingerprint (aromatic residues) |

| Fluorinated Protein | Far-UV & Near-UV | Comparison to native protein to check for structural perturbation |

This interactive table outlines the application of CD spectroscopy for analyzing the structure of both native and modified proteins. creative-proteomics.com

Future Directions and Emerging Research Avenues for 3 Fluoro L Tyrosine

Development of Novel Biochemical Research Tools and Probes

The unique properties of 3-Fluoro-L-tyrosine (3-F-Tyr), a fluorinated analog of the amino acid L-tyrosine, position it as a valuable asset in the development of novel biochemical research tools and probes. chemimpex.com Its ability to mimic natural tyrosine while introducing a fluorine atom allows for the creation of compounds with enhanced stability, bioactivity, and unique spectroscopic signatures. chemimpex.comchemimpex.com This makes it an invaluable tool for studying a variety of biological processes. chemimpex.comchemimpex.com

Researchers are actively utilizing 3-F-Tyr in the synthesis of new peptides and proteins to investigate neurotransmitter function and metabolic pathways. chemimpex.com The fluorine atom's high sensitivity in 19F Nuclear Magnetic Resonance (NMR) spectroscopy makes it an ideal probe for characterizing biomolecular interactions, including those with proteins, nucleic acids, and small molecules. nih.gov This technique, known as protein-observed fluorine NMR (PrOF NMR), benefits from the fact that fluorine is virtually absent in native biological systems, eliminating background interference. nih.gov

Furthermore, 3-F-Tyr is being explored for its potential in developing radiolabeled compounds for imaging studies. chemimpex.com When labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), it becomes a powerful tool for in vivo visualization of biological processes such as amino acid transport and metabolism in tumors using Positron Emission Tomography (PET). ontosight.ai The resonance Raman spectrum of 3-F-Tyr has also been shown to be highly sensitive to the hydrogen-bonding strength of its environment, making it a promising spectroscopic probe of local protein environments. sigmaaldrich.com

Exploration of Advanced Biosynthetic Incorporation Strategies

The site-specific incorporation of 3-Fluoro-L-tyrosine into proteins is a key area of research, with several advanced strategies being explored to enhance efficiency and applicability. A significant challenge has been to prevent the global incorporation of fluorotyrosine into proteins by the endogenous protein biosynthetic machinery. nih.gov

One innovative approach involves the use of a dual-gene plasmid in E. coli that encodes for both a model protein and a tyrosine phenol (B47542) lyase from Citrobacter freundii. nih.gov This enzyme catalyzes the formation of fluorotyrosine from inexpensive fluorophenols, which is then metabolically incorporated into the expressed protein. nih.gov This method offers a cost-effective alternative to traditional protein-labeling strategies. nih.gov

Another strategy employs a "photochemical disguise" to genetically encode unnatural amino acids like o-nitrobenzyl-3-fluorotyrosine in E. coli. nih.gov These amino acids are designed to be unrecognized by the native biosynthetic machinery, thus preventing their widespread, non-specific incorporation. nih.gov

Researchers are also utilizing auxotrophic E. coli strains, which are incapable of synthesizing certain amino acids like tyrosine, to improve the incorporation efficiency of fluorinated analogs. nih.govfrontiersin.org By supplying the growth medium with 3-F-Tyr, it is taken up by the cells and incorporated into proteins in place of natural tyrosine. frontiersin.orgmedchemexpress.com While effective, this method can sometimes lead to reduced protein yields. nih.gov To circumvent this, the use of additives like glyphosate, which inhibits the synthesis of aromatic amino acids in non-auxotrophic strains, is being explored. ucla.edu

In human cells, a medium switch strategy has been successfully employed to incorporate fluorinated amino acids into proteins. nih.gov This straightforward approach has achieved fluorination efficiencies of up to 60% and is versatile enough for use with various proteins, including those challenging to study with conventional NMR techniques. nih.gov

Potential for Deeper Mechanistic Understanding of Enzyme Catalysis and Protein Function through Fluorine Tagging

The introduction of a fluorine atom into tyrosine creates a powerful tool for dissecting the mechanisms of enzyme catalysis and protein function. The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and broad chemical shift range, which makes it highly responsive to subtle changes in its chemical environment. ucla.eduacs.org This sensitivity allows researchers to monitor changes in protein conformation, dynamics, and interactions with other molecules. acs.org

By replacing a hydrogen atom with fluorine, the electronic properties of the tyrosine residue are significantly altered. frontiersin.org Fluorine is the most electronegative element, and its substitution for hydrogen in a C-H bond results in a reversed polarity at the site of replacement. frontiersin.org This subtle yet significant change can be used to manipulate the electronic environments of protein active sites and study the impact on enzyme activity. nih.gov

For example, the global incorporation of 3-fluoro-L-tyrosine into catechol 1,2-dioxygenase was found to modulate the binding affinities of substrates. frontiersin.org Modeling studies suggested that the fluorination of tyrosine residues disrupted the coordination geometry of the substrate with the iron cofactor in the active site. frontiersin.org

Furthermore, 19F NMR studies using 3-F-Tyr have been employed to investigate protein folding, ligand binding, and interactions with cell membranes. acs.org The chemical shift of the fluorine atom can provide information about its solvent exposure, allowing researchers to probe the surface of a protein and how it changes upon interaction with other molecules. acs.org The ability to introduce a non-native, highly sensitive probe like fluorine into specific sites within a protein provides a unique window into the intricate workings of these essential biological macromolecules. ucla.eduacs.org

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-L-tyrosine hydrochloride, and how can reaction parameters be optimized?

this compound can be synthesized via chemo-enzymatic methods, as demonstrated for structurally similar fluorinated tyrosine derivatives. Key steps include halogenation of the aromatic ring followed by enzymatic resolution to ensure chirality. Reaction parameters such as pH (optimized near 7.0–8.0), temperature (25–37°C), and substrate concentration must be tightly controlled to maximize yield and purity . For microbial systems, precursor-directed biosynthesis (e.g., supplementing Bacillus subtilis cultures with 3-Fluoro-L-tyrosine) has been used to incorporate fluorinated residues into secondary metabolites like iturin A .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the position of fluorine substitution on the aromatic ring and verifying stereochemistry. Liquid chromatography-mass spectrometry (LC-MS) is used to assess purity and detect byproducts, particularly in biological systems where fluorinated analogs are incorporated into peptides or proteins. For example, LC-MS analysis of Bacillus subtilis supernatants confirmed the presence of fluorinated iturin A .

Q. How should this compound be stored to ensure stability?

Store the compound in a tightly sealed container at ambient temperatures (20–25°C) and protect it from moisture and oxidizing agents. While some safety data sheets (SDS) indicate no special storage requirements, others recommend isolation from incompatible substances (e.g., strong bases or oxidizing agents) to prevent degradation .

Advanced Research Questions

Q. How does fluorination at the 3-position of L-tyrosine influence its metabolic incorporation in microbial systems?

Fluorination alters the electronic properties of the tyrosine residue, enhancing metabolic stability and resistance to enzymatic degradation. In Bacillus subtilis, 3-Fluoro-L-tyrosine supplementation led to the production of fluorinated iturin A, a lipopeptide antibiotic. However, fluorinated tyrosine can induce growth inhibition during the lag phase, requiring careful titration (e.g., 0.1–1.0 mM concentrations) to balance toxicity and metabolic uptake .

Q. What experimental strategies mitigate toxicity when using 3-Fluoro-L-tyrosine in microbial cultures?

Pre-adaptation of microbial strains to sublethal fluorotyrosine concentrations can reduce growth inhibition. For instance, inoculating fresh media with cells previously exposed to 3-Fluoro-L-tyrosine eliminated lag-phase extension in Bacillus subtilis. Monitoring optical density (OD600) and LC-MS analysis of culture supernatants are critical for real-time assessment of metabolic incorporation .

Q. How does this compound affect protein-ligand interactions compared to native tyrosine?

The electronegativity of fluorine modifies hydrogen-bonding and hydrophobic interactions, potentially altering enzyme-substrate binding. In peptide synthesis, fluorinated tyrosine derivatives have been used to study receptor selectivity and catalytic mechanisms. For example, fluorination can reduce binding affinity to tyrosine kinases while enhancing interactions with fluorophilic binding pockets in engineered enzymes .

Q. What contradictory findings exist regarding the handling and storage of this compound, and how should researchers reconcile them?

While some SDS (e.g., for structurally similar compounds) state no special handling measures are needed, others emphasize avoiding oxidizers and moisture. Best practices include:

- Using personal protective equipment (PPE) such as nitrile gloves and safety goggles.

- Storing the compound in a desiccator under inert gas (e.g., nitrogen) for long-term stability .

Methodological Considerations

Q. How can researchers design experiments to study fluorotyrosine-induced stress responses in model organisms?

- Experimental Design : Use dose-response assays to determine IC50 values for growth inhibition. Combine omics approaches (transcriptomics/proteomics) to identify stress-related pathways.

- Controls : Include non-fluorinated tyrosine controls and rescue experiments with natural tyrosine to confirm specificity.

- Validation : Confirm fluorinated metabolite production via high-resolution MS/MS .

Q. What computational tools predict the impact of 3-Fluoro-L-tyrosine incorporation on protein structure?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model fluorine’s effects on protein folding and stability. Tools like Rosetta or GROMACS are used to simulate conformational changes caused by fluorinated residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.